molecular formula C8H7ClF3NO B12969593 4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol

4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol

Katalognummer: B12969593
Molekulargewicht: 225.59 g/mol
InChI-Schlüssel: VLCLDEQEAKJMBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol is an organic compound characterized by the presence of an amino group, a trifluoroethyl group, and a chlorophenol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol typically involves the reaction of 2-chlorophenol with 2,2,2-trifluoroethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.

    Substitution: The amino and chlorophenol groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols and amines.

Wissenschaftliche Forschungsanwendungen

4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(1-Amino-2,2,2-trifluoroethyl)-N,N-dimethylaniline
  • 4-(1-Amino-2,2,2-trifluoroethyl)-2,5-difluoro-N,N-dimethylaniline

Uniqueness

4-(1-Amino-2,2,2-trifluoroethyl)-2-chlorophenol is unique due to the presence of both a trifluoroethyl group and a chlorophenol moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H7ClF3NO

Molekulargewicht

225.59 g/mol

IUPAC-Name

4-(1-amino-2,2,2-trifluoroethyl)-2-chlorophenol

InChI

InChI=1S/C8H7ClF3NO/c9-5-3-4(1-2-6(5)14)7(13)8(10,11)12/h1-3,7,14H,13H2

InChI-Schlüssel

VLCLDEQEAKJMBJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(C(F)(F)F)N)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.